Tripterygone
Description
Properties
CAS No. |
138570-50-0 |
|---|---|
Molecular Formula |
C29H42O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
10-hydroxy-2,4a,6a,8a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,6a,6b,7,8,13,14,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C29H42O4/c1-17-23(31)21(30)15-20-18-7-10-29(6)22-16-26(3,24(32)33)12-11-25(22,2)13-14-28(29,5)19(18)8-9-27(17,20)4/h15,18-19,22,31H,7-14,16H2,1-6H3,(H,32,33) |
InChI Key |
GWXSHQWMMUKHDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Synonyms |
3-hydroxy-25-norfriedel-3,1(10)-dien-2-one-30-oic acid tripterygone |
Origin of Product |
United States |
Isolation and Mechanistic Purification of Tripterygone
Methodologies for Extraction from Botanical Sources
Extraction is the crucial first step in isolating natural products like Tripterygone from plant biomass. This process aims to selectively dissolve the desired compounds into a suitable solvent, leaving behind insoluble plant material.
Solvent-Based Extraction Techniques
Solvent-based extraction is the most widely employed method for isolating natural products from raw materials, relying on the principle of differential solubility citeab.complantaedb.com. For pentacyclic triterpenes, including this compound and related compounds found in the Celastraceae family, various organic solvents have been utilized. Suitable organic solvents for extraction include ethyl acetate, chloroform, and methylene (B1212753) chloride nih.govsci-toys.com. Methanol and ethanol (B145695) are also frequently used for the efficient extraction of triterpene saponins (B1172615) and other phytochemicals from medicinal plants guidetoimmunopharmacology.orgnih.gov. The choice of solvent significantly influences the phytochemical composition of the resulting extract nih.gov.
Beyond conventional maceration, energy-assisted extraction techniques can be employed to enhance efficiency. These include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can improve the yield of phytochemicals by facilitating solvent penetration and solute diffusion citeab.comnih.gov. For instance, studies have shown that ultrasonic extraction can increase the yield of diterpenes and triterpenes from plant material citeab.com.
Considerations for Raw Material Processing
Effective extraction is highly dependent on the preparation of the raw botanical material. Typically, the plant parts containing the target compound, such as roots or aerial parts of Tripterygium species, are collected nih.govresearchgate.net. These materials often undergo initial processing steps, including drying and pulverization, to increase the surface area for solvent contact, thereby enhancing extraction efficiency nih.govchemspider.com. The particle size of the plant material is a critical factor affecting the extraction yield nih.gov.
Beyond direct plant extraction, plant cell cultures can serve as an alternative source for producing pentacyclic triterpenes. In such cases, the cells contained in the biomass recovered from cell cultures can be lysed by physical methods (e.g., sonication or grinding) or chemical methods (e.g., acid lysis) before solvent extraction nih.gov. This approach can sometimes lead to higher concentrations of specific compounds compared to conventional plant extraction methods nih.gov.
Advanced Purification Strategies for this compound Isolation
Following the initial extraction, the crude extract contains a multitude of metabolites, necessitating further purification steps to isolate this compound with high purity. Chromatographic techniques are central to this process.
Chromatographic Separation Techniques (e.g., HPLC, TLC)
Chromatography is a powerful set of separation methods that exploit the differential distribution of mixture components between a stationary phase and a mobile phase guidetoimmunopharmacology.orgnih.gov.
Thin Layer Chromatography (TLC) : TLC is a rapid and simple analytical technique widely used to assess the purity of extracts and fractions, and to guide the development of larger-scale column chromatography separations nih.govlibretexts.orgnih.gov. In TLC, a sample is applied to a plate coated with an adsorbent material, typically silica (B1680970) gel, which serves as the stationary phase nih.govwikipedia.org. A mobile phase, an organic solvent or mixture, moves up the plate by capillary action, separating compounds based on their varying affinities for the stationary and mobile phases nih.govwikipedia.org. For triterpenes, solvent mixtures such as toluene/ethyl acetate/acetic acid have been used as the mobile phase nih.gov. The retention factor (Rf value), calculated as the ratio of the distance a compound travels to the distance the solvent front travels, is a key parameter for compound identification and method optimization in TLC nih.govwikipedia.org.
High-Performance Liquid Chromatography (HPLC) : HPLC is an advanced form of column chromatography that provides high-resolution separation and is indispensable for the purification of complex mixtures, including natural product extracts guidetoimmunopharmacology.orgwikidata.orgr-project.org. In HPLC, the mobile phase is pumped through a column packed with a stationary phase under high pressure guidetoimmunopharmacology.orgwikidata.org. For the purification of triterpenes like this compound, reverse-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 stationary phases wikidata.orgr-project.org. The mobile phase typically consists of mixtures of polar solvents such as acetonitrile (B52724) and water, with their ratios adjusted to achieve optimal separation wikidata.orgr-project.org. Preparative HPLC can be used to isolate target compounds in larger quantities nih.gov. Medium Pressure Liquid Chromatography (MPLC) on silica with an elution gradient (e.g., CH2Cl2/MeOH) has also been reported as an initial purification step for extracts enriched in pentacyclic triterpenes nih.gov.
Validation of Purification Purity
Validation of purification purity is a critical aspect of isolating chemical compounds, ensuring that the isolated substance meets the required quality standards for its intended use. This involves confirming the suitability of the analytical methods used to assess purity, ensuring they generate reliable and reproducible results chemspider.com.
Key parameters evaluated during method validation include:
Specificity : The ability of the method to accurately measure the target compound in the presence of other components in the mixture. For chromatographic methods like HPLC, specificity can be demonstrated by clear separation of peaks and peak purity analysis, often using a photodiode-array (PDA) detector r-project.org.
Linearity : Demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range r-project.org.
Precision : Assesses the closeness of agreement among individual test results from repeated analyses of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (within-laboratory variation).
Accuracy : Determines how close the measured values are to the true value, often assessed by analyzing spiked samples with known amounts of the compound.
Limits of Detection (LOD) and Quantification (LOQ) : LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
Both HPLC and TLC can be used for purity assessment, with HPLC providing more quantitative and precise results. The validation process ensures that the isolated this compound is of sufficient purity for further research or application.
Biosynthetic Pathways and Metabolic Engineering of Tripterygone
Fundamental Terpenoid Biosynthesis Pathways
Terpenoids, also known as isoprenoids, are constructed by the sequential condensation of IPP and DMAPP symmap.org. The initial steps leading to these C5 units are crucial for the entire pathway.
The mevalonate (B85504) (MVA) pathway is a well-established metabolic route for isoprenoid precursor biosynthesis, primarily found in eukaryotes, archaea, and some bacteria researchgate.netnih.gov. In plant cells, this pathway operates in the cytosol researchgate.net.
The MVA pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase. This is followed by the conversion of acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase. HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, which is often a rate-limiting step. Subsequently, MVA undergoes two phosphorylation steps, catalyzed by mevalonate kinase and phosphomevalonate kinase, yielding mevalonate 5-diphosphate. Finally, an ATP-coupled decarboxylation of mevalonate 5-diphosphate, catalyzed by mevalonate pyrophosphate decarboxylase, produces IPP. DMAPP is then formed through the isomerization of IPP, a reaction catalyzed by isopentenyl diphosphate (B83284) isomerase (IDI) symmap.org.
Once IPP and DMAPP are synthesized, they serve as building blocks for longer isoprenoid chains. Farnesyl diphosphate (FPP), a C15 intermediate, is formed by the condensation of one molecule of DMAPP with two molecules of IPP. This reaction is catalyzed by farnesyl diphosphate synthase (FPPS). FPP is a pivotal branching point, serving as a precursor for a wide range of isoprenoids, including sesquiterpenes, triterpenes, and sterols.
The methylerythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is an alternative route for IPP and DMAPP biosynthesis researchgate.net. This pathway is characteristic of most bacteria, some eukaryotic parasites, and the plastids of plant cells researchgate.net. The MEP pathway initiates with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, yielding 1-deoxy-D-xylulose 5-phosphate (DOXP). DOXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP). Subsequent reactions involve the formation of 4-diphosphocytidyl-2-amethyl-D-erythritol (CDP-ME), followed by its phosphorylation to 4-diphosphocytidyl-2-amethyl-D-erythritol 2-phosphate (CDP-ME2P), and finally to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (ME-2,4cPP). The precise steps for the formation of IPP and DMAPP from ME-2,4cPP are still being clarified.
The C15 FPP molecules are the direct precursors for triterpenoids. Two molecules of FPP condense to form squalene (B77637), a C30 acyclic hydrocarbon. Squalene is then oxidized by the enzyme squalene monooxygenase (squalene epoxidase) to form 2,3-oxidosqualene (B107256). This epoxidation step is crucial as 2,3-oxidosqualene serves as the direct substrate for oxidosqualene cyclases (OSCs).
Mevalonate (MVA) Pathway in Cytosol
Elucidation of Friedelane-Type Triterpenoid (B12794562) Biosynthesis Relevant to Tripterygone
This compound is classified as a friedelane-type triterpenoid. The biosynthesis of friedelane-type triterpenoids, including this compound, proceeds from the cyclization of 2,3-oxidosqualene. This cyclization is catalyzed by specific oxidosqualene cyclases (OSCs). OSCs are a family of enzymes capable of converting 2,3-oxidosqualene into a diverse array of cyclic triterpenes. The conversion of 2,3-oxidosqualene into cyclic triterpenes is considered one of the most complex enzymatic reactions in triterpene metabolism.
Friedelin (B1674157), another well-known friedelane-type triterpenoid, also originates from this pathway. The structural diversity among triterpenoids arises from the different ways OSCs catalyze the cyclization of 2,3-oxidosqualene, leading to various carbon skeletons, including the friedelane (B3271969) scaffold. Subsequent modifications, such as oxidations, reductions, and glycosylations, further diversify these triterpenoid structures, ultimately leading to compounds like this compound.
Oxidosqualene Cyclase (OSC) Activity and Cyclization Mechanisms
The first committed step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, a pivotal reaction catalyzed by oxidosqualene cyclase (OSC) enzymes nih.govmdpi.comcore.ac.ukccmu.edu.cn. This process is initiated by epoxide-triggered cationic rearrangement cascades, leading to the formation of diverse polycyclic triterpene scaffolds nih.govnih.govrsc.org.
The cyclization mechanism generally involves four main steps:
Substrate Binding and Predetermination: The 2,3-oxidosqualene substrate binds to the OSC enzyme, adopting a specific conformation, such as the chair–chair–chair (CCC) conformation, which predetermines the resulting ring system nih.govccmu.edu.cn.
Initiation by Protonation: The reaction is initiated by the protonation of the epoxide group of 2,3-oxidosqualene ccmu.edu.cn.
Cyclization and Rearrangement: A series of cation-π cyclization and 1,2-rearrangement processes occur, leading to the formation of carbocation intermediates, such as the dammarenyl carbocation nih.govmdpi.comccmu.edu.cnrsc.org.
Termination: The cascade terminates either by deprotonation or water capture, yielding the final triterpene product ccmu.edu.cn.
Different OSCs can produce various triterpenoid skeletons based on the conformation adopted by 2,3-oxidosqualene and the subsequent rearrangement pathways mdpi.comrsc.org. For instance, in Tripterygium wilfordii, the plant from which this compound is isolated, specific OSCs like TwOSC1 and TwOSC3 have been identified as friedelane-type triterpene cyclases ccmu.edu.cnresearchgate.net. These enzymes are responsible for cyclizing 2,3-oxidosqualene primarily into friedelin, a highly rearranged friedelane-type triterpene ccmu.edu.cn. Friedelin is a known precursor in the biosynthesis of other friedelane-type triterpenoids, including celastrol (B190767), suggesting its potential role as an intermediate for this compound as well ccmu.edu.cnresearchgate.net.
The table below summarizes the activity of key OSCs identified in Tripterygium wilfordii related to friedelane-type triterpene biosynthesis:
| Enzyme | Primary Product | Minor Products | Role in Biosynthesis | Source |
| TwOSC1 | Friedelin | β-amyrin, α-amyrin | Friedelane-type triterpene cyclase; precursor to celastrol | ccmu.edu.cnresearchgate.net |
| TwOSC3 | Friedelin | β-amyrin, α-amyrin | Friedelane-type triterpene cyclase; precursor to celastrol | ccmu.edu.cnresearchgate.net |
| TwOSC2 | β-amyrin | - | β-amyrin synthase | ccmu.edu.cn |
Post-Cyclization Modifications via Cytochrome P450 Monooxygenases (CYP450s)
Following the initial cyclization by OSCs, the basic triterpenoid scaffolds undergo extensive structural modifications, a process largely mediated by cytochrome P450 monooxygenases (CYP450s) nih.govbeilstein-journals.orgresearchgate.netfrontiersin.org. These heme-thiolate enzymes are crucial for introducing diverse functional groups, such as hydroxyl, carbonyl, carboxyl, and epoxy moieties, through various oxidative reactions including hydroxylation, epoxidation, desaturation, and ring rearrangement beilstein-journals.orgresearchgate.netfrontiersin.org.
CYP450s play a key role in expanding the scaffold diversity of triterpenoids after the initial cyclization nih.govnih.gov. For example, in the proposed pathway for celastrol biosynthesis (a related friedelane-type triterpenoid), friedelin, formed by OSCs, is further decorated by CYP450 enzymes to yield downstream products ccmu.edu.cn. This tailoring process is essential for generating the complex structures and diverse biological activities characteristic of many triterpenoids, including this compound. The remarkable regio- and stereospecific oxidative chemistry performed by CYP450s is critical for the final structural and functional characteristics of these compounds beilstein-journals.orgresearchgate.net.
Genetic and Enzymatic Regulation of this compound Biosynthesis
The biosynthesis of complex natural products like this compound is tightly controlled by genetic and enzymatic regulatory mechanisms.
Identification of Genes Encoding Biosynthetic Enzymes
The identification of genes encoding biosynthetic enzymes is a fundamental step in understanding and manipulating metabolic pathways. For triterpenoids, this often involves screening transcriptomes and employing heterologous expression systems. For instance, three candidate OSC genes (TwOSC1, TwOSC2, and TwOSC3) were identified from the transcriptome of Tripterygium wilfordii through this approach ccmu.edu.cnresearchgate.net. Functional characterization via heterologous expression in Saccharomyces cerevisiae confirmed their roles as triterpene cyclases ccmu.edu.cnresearchgate.net.
Modern approaches to identify biosynthetic gene clusters (BGCs) and their associated enzymes include genome mining strategies utilizing bioinformatics tools such as antiSMASH and RODEO nih.govplos.orgbioinformatics.nl. These tools analyze genomic data to detect and annotate BGCs by comparing encoded gene products with libraries of known biosynthetic enzymes and predicting the functions of genes within these clusters nih.govbioinformatics.nl. This allows for the systematic identification of genes involved in the biosynthesis of various natural products, including triterpenoids.
Transcriptional Regulation of Biosynthetic Pathways
Transcriptional regulation is a primary mechanism by which plants control the production of secondary metabolites, including triterpenoids. While specific details regarding the transcriptional regulation directly governing this compound biosynthesis are still under investigation, general principles observed in other plant secondary metabolic pathways are likely to apply.
Strategies for Enhancing this compound Production through Metabolic Engineering
Given the complex nature and often low natural abundance of triterpenoids, metabolic engineering offers promising strategies for enhancing their production.
Heterologous Biosynthesis in Microbial Platforms (e.g., Saccharomyces cerevisiae)
Heterologous biosynthesis, particularly in microbial platforms like Saccharomyces cerevisiae (baker's yeast), has emerged as a powerful approach for producing complex natural products, including triterpenoids nih.govresearchgate.netnih.gov. S. cerevisiae is a well-established host due to its genetic tractability, robust growth, and existing mevalonate (MVA) pathway, which provides the common precursors for triterpenoid synthesis core.ac.ukresearchgate.net.
The strategy involves introducing and expressing the genes encoding the key enzymes from the plant biosynthetic pathway into the yeast host nih.gov. For instance, the biosynthetic pathway of friedelin, a precursor to friedelane-type triterpenoids like this compound, has been successfully reconstituted in engineered Saccharomyces cerevisiae ccmu.edu.cnresearchgate.net. This was achieved by transforming lanosterol (B1674476) synthase-deficient yeast strains with vectors containing the relevant OSC genes (e.g., TwOSC1 and TwOSC3) from Tripterygium wilfordii ccmu.edu.cn. Through protein modification, medium optimization, and the use of genetic tools like CRISPR/Cas9, the heterologous production of friedelin was significantly improved, reaching yields of 37.07 mg L⁻¹ in shake flask cultures researchgate.net.
This success in producing friedelin in yeast demonstrates the feasibility of reconstituting complex triterpenoid pathways in microbial cell factories researchgate.netresearchgate.netnih.gov. Such engineered microbial systems provide an alternative to traditional plant extraction, offering a sustainable and scalable method for the production of valuable triterpenoids, including the potential for this compound. Further metabolic engineering efforts can focus on optimizing precursor supply, enhancing the activity of rate-limiting enzymes, and improving the efficiency of post-cyclization modifications to maximize this compound yields.
Enzyme Engineering for Optimized Yields
Two primary approaches in enzyme engineering are:
Directed Evolution: This method mimics natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis and then screening or selecting for variants with improved characteristics mdpi.comnih.gov. This iterative process allows for rapid optimization of enzyme performance nih.gov.
Rational Design: This approach utilizes computational methods and a deep understanding of the enzyme's structure and catalytic mechanism to predict and introduce specific mutations that are expected to yield desirable changes mdpi.comnih.gov. Often, a semi-rational design, combining elements of both directed evolution and rational design, is employed to improve success rates acs.orgnih.gov.
For optimizing this compound production, key enzymes within its triterpenoid biosynthetic pathway are prime targets for engineering:
Mevalonate (MVA) Pathway Enzymes: Enhancing the flux through the MVA pathway can increase the supply of the universal isoprenoid precursors, IPP and DMAPP, and subsequently squalene. For instance, overexpression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a known rate-limiting enzyme in the MVA pathway, has been shown to significantly increase the yield of diterpenoids like miltiradiene (B1257523) in Nicotiana benthamiana mdpi.com.
Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene into specific triterpene scaffolds. Engineering OSCs can improve the efficiency and specificity of forming the desired friedelane skeleton, which is essential for this compound biosynthesis researchgate.netccmu.edu.cnnih.gov. Research on Tripterygium wilfordii has identified OSCs, such as TwOSC1 and TwOSC3, that are responsible for the biosynthesis of friedelane-type triterpenes like friedelin and celastrol, which are structurally related to this compound ccmu.edu.cn. Modifying these enzymes could direct more flux towards the specific friedelane precursor of this compound.
Cytochrome P450 Monooxygenases (CYP450s): These enzymes are critical for the late-stage modifications of triterpene skeletons, including hydroxylation, oxidation, and rearrangement, which lead to the diverse structures of natural products researchgate.netnih.govresearchgate.net. Engineering specific CYP450s involved in the tailoring steps of this compound could enhance the efficiency of these conversions, leading to higher yields of the final compound.
Detailed Research Findings and Data Tables:
While direct enzyme engineering data specifically for this compound is limited in the provided search results, studies on related terpenoids demonstrate the effectiveness of these strategies.
Table 1: Examples of Enzyme Engineering Strategies for Enhanced Terpenoid Production
| Target Compound | Host Organism | Engineered Enzymes/Pathway | Strategy | Yield Improvement | Reference |
| Abietadiene (Diterpene) | Escherichia coli | Overexpression of idi, dxs, dxr (MEP pathway); Heterologous MEV pathway | Enhancing precursor supply | >1,000-fold increase (from <0.1 mg/L to 10-100 mg/L) | nih.govnih.gov |
| Miltiradiene (Diterpene) | Saccharomyces cerevisiae | Strengthening MEV pathway; Site-directed mutagenesis of miltiradiene synthases (IrCPS1, IrKSL1) | Pathway optimization, enzyme performance | From 7.1 mg/L to 297.8 mg/L (shake flask); up to 6.4 g/L (bioreactor) | acs.org |
| Miltiradiene (Diterpene) | Nicotiana benthamiana | Overexpression of SmHMGR (MVA pathway rate-limiting enzyme) | Enhancing cytoplasmic precursor supply | From 0.23 mg/g·FW to 0.74 mg/g·FW | mdpi.com |
| Manoyl Oxide (Diterpene) | Synechocystis sp. PCC 6803 | Overexpression of CfTPS2, CfTPS3, and CfDXS | Introducing heterologous enzymes, enhancing precursor supply | From 0.24 mg/g DCW to 0.45 mg/g DCW | acs.org |
| Terpenoids (General) | Bacillus and other bacteria | Engineering IspH (final enzyme in MEP pathway) | Computational and molecular dynamics studies for improved activity and stability | Potential for improved yield | scilit.combiorxiv.org |
These examples highlight that by targeting specific enzymes within the biosynthetic pathway, significant increases in the production of complex terpenoids can be achieved. For this compound, similar strategies would involve identifying and optimizing the specific OSCs responsible for friedelane skeleton formation and the downstream CYP450s that perform the precise oxidations and modifications to yield the final this compound structure. Computational tools, such as molecular docking and dynamics simulations, can be employed to predict beneficial mutations in these enzymes, laying the groundwork for targeted enzyme engineering scilit.combiorxiv.org.
The application of enzyme engineering, often combined with broader metabolic engineering strategies, offers a powerful avenue for overcoming the limitations of natural extraction and chemical synthesis, paving the way for efficient and sustainable production of valuable compounds like this compound.
Pharmacological Activities and Preclinical Biological Effects of Tripterygone
Antitumor and Anticancer Potentials (Preclinical Molecular Investigations)
Inhibition of Cell Proliferation in Cancer Models
Other Emerging Biological Effects in Preclinical Models
Preclinical investigations into Tripterygone suggest its involvement in various biological pathways, particularly in the realm of metabolic regulation.
This compound has been explored in network pharmacology studies to identify its potential in metabolic regulation. A computational analysis investigating small molecules from Tripterygium wilfordii (thunder god vine) identified this compound as a representative molecule within a cluster of compounds whose predicted targets are closely associated with obesity-related pathways nih.govresearchgate.net. Specifically, molecular docking studies have indicated that this compound exhibits binding affinity with key metabolic targets such as Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2) nih.govresearchgate.net. These interactions suggest a potential role for this compound in regulating fat metabolism and mitigating inflammatory responses, which are often interconnected in metabolic disorders nih.govresearchgate.net.
The molecular docking energies for this compound with these targets were reported as follows:
| Compound | Target | Docking Energy (kcal/mol) |
| This compound | PPARG | -6.5 nih.gov |
| This compound | PTGS2 | -8.5 nih.gov |
This preliminary computational evidence points towards this compound's potential to influence metabolic pathways, particularly those involved in lipid metabolism and inflammation, in preclinical settings. Further detailed experimental research is needed to fully elucidate the specific mechanisms and extent of this compound's effects on these metabolic pathways.
Molecular Mechanisms of Action for Tripterygone
Modulation of Cellular Signaling Pathways
Gene Expression Profiling and Transcriptional Control
Tripterygone, as a representative small molecule derived from Tripterygium wilfordii, has been investigated for its influence on gene expression, particularly in the context of anti-obesity mechanisms nih.gov. Network pharmacology and computational analyses have revealed that this compound's predicted targets exhibit a significant overlap with genes implicated in obesity-related pathways nih.gov.
Specifically, notable genes such as Androgen Receptor (AR), Retinoic Acid Receptor Gamma (RARG), and 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGCR) have been identified as important associations among this compound's predicted targets nih.gov. These genes play critical roles in fat metabolism and the underlying mechanisms of obesity nih.gov. The modulation of these genes by this compound suggests its involvement in regulating metabolic processes at the transcriptional level.
Further analysis of the molecular functions associated with the targets of Tripterygium wilfordii compounds, including this compound, highlights nuclear receptor activity and ligand-activated transcription factor activity nih.gov. This indicates that this compound may influence gene expression by interacting with or modulating the activity of nuclear receptors and transcription factors, which are key regulators of gene transcription nih.gov. Transcription factors are proteins that bind to specific DNA sequences to control the rate of gene transcription, either activating or repressing gene expression frontiersin.orgnih.gov. Their collective action, often with cofactors, alters chromatin and initiates transcription researchgate.net.
Moreover, Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis has underscored the association of core targets with pathways such as the PPAR signaling pathway and the insulin (B600854) resistance pathway nih.gov. These pathways are intimately involved in metabolic regulation and are known to involve extensive transcriptional control mechanisms, further supporting this compound's impact on gene expression profiles related to these biological processes nih.gov.
Table 1: Key Genes and Pathways Potentially Modulated by this compound
| Gene/Pathway | Role in Biology | Relevance to this compound's Action | Source |
| Androgen Receptor (AR) | Involved in fat metabolism and obesity | Predicted target of this compound, significant association in obesity studies | nih.gov |
| Retinoic Acid Receptor Gamma (RARG) | Involved in fat metabolism and obesity | Predicted target of this compound, significant association in obesity studies | nih.gov |
| 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGCR) | Involved in fat metabolism and obesity | Predicted target of this compound, significant association in obesity studies | nih.gov |
| Nuclear Receptor Activity | Molecular function, often involves ligand-activated transcription factor activity | Identified molecular function of Tripterygium wilfordii targets, suggesting transcriptional control | nih.gov |
| PPAR Signaling Pathway | Crucial for lipid metabolism and energy homeostasis | Highlighted pathway associated with core targets, relevant to anti-obesity potential | nih.gov |
| Insulin Resistance Pathway | Involved in glucose metabolism and metabolic disorders | Highlighted pathway associated with core targets, relevant to anti-obesity potential | nih.gov |
Protein-Protein Interactions and Post-Translational Modifications
Phosphorylation, mediated by protein kinases, is a reversible process involving the transfer of a phosphate (B84403) group to serine, threonine, or tyrosine residues, acting as a molecular switch to regulate protein function and interactions plantaedb.comrsc.orgnih.govthermofisher.commdpi.comfrontiersin.orgisomorphiclabs.comfaseb.orgnih.gov. Ubiquitination involves the covalent attachment of ubiquitin, which can target proteins for degradation via the proteasome or regulate various non-proteolytic functions like protein trafficking and DNA repair nih.govthermofisher.com. Acetylation, particularly of lysine (B10760008) residues, can alter protein charge and shape, impacting interactions, enzymatic activity, and gene expression, notably through histone acetylation frontiersin.orgresearchgate.netnih.govwikipedia.orgbiorxiv.orgresearchgate.netnih.gov.
While the broad importance of PPIs and PTMs in cellular regulation is well-established, direct and specific evidence detailing how this compound itself directly modulates these processes is less characterized in the current literature. Research on Tripterygium wilfordii often focuses on its various active compounds, such as Triptolide (B1683669) or Triptonide, which have been shown to influence signaling pathways involving phosphorylation. For instance, Triptonide has been observed to modulate MAPK signaling pathways, leading to increased phosphorylation of ERK and p38 in certain cell types. However, this specific finding pertains to Triptonide, not directly to this compound.
Further dedicated research is necessary to elucidate the precise role of this compound in directly influencing specific protein-protein interactions and inducing or inhibiting particular post-translational modifications, which would provide a more comprehensive understanding of its molecular mechanisms of action.
Preclinical Research Designs and Animal Models of Disease
In Vitro Cellular Studies and Assays
In vitro studies, involving cells, tissues, or embryos studied outside a living organism, are fundamental for the initial screening and mechanistic understanding of compounds such as Tripterygone. frontiersin.org These models allow researchers to recapitulate aspects of the tumor microenvironment or disease conditions using specific cell types, extracellular matrices, and soluble factors, enabling investigation of interactions and responses to stimuli. frontiersin.org
Cell Line Selection and Experimental Conditions
The selection of appropriate cell lines is crucial for in vitro studies to ensure the relevance and translatability of findings. Cancer cell lines, for instance, are widely used to study molecular mechanisms of tumor cell biology due to their ease of growth and the ability to compare experimental results directly. frontiersin.org Traditional cell lines, such as DU-145, PC-3, and LNCaP for prostate cancer, are valuable for defining mechanisms underlying tumorigenesis and drug resistance. nih.gov However, it is recognized that these cells, adapted to two-dimensional (2D) monolayer culture conditions, may not fully recapitulate the complexity of in vivo environments. nih.govplos.org
To address this, new approaches allow cells to grow in three-dimensional (3D) aggregates or spheroids in vitro, which are considered more realistic pseudo-tumors than 2D cultures. plos.org For example, in brain tumor research, hydrogels have been developed to allow individual cell motion and aggregate formation, mimicking tumor-like structures and enabling the study of drug effects under more realistic conditions. plos.org For studies on neurodegenerative conditions like multiple sclerosis (MS), in vitro cellular models utilize neurons, astrocytes, microglia, and oligodendrocytes, derived from animals or humans, as primary or immortalized cell lines. mdpi.com Culture conditions, including 2D and 3D approaches, are carefully considered to evaluate specific aspects of the disease, such as the response of central nervous system (CNS) cells to toxicity factors. mdpi.com
High-Throughput Screening Approaches
High-throughput screening (HTS) is a drug discovery process that enables the automated testing of a vast number of chemical or biological compounds against a specific biological target. bmglabtech.comwikipedia.org This methodology leverages robotics, liquid handling devices, and sensitive detectors to rapidly assess the biological or biochemical activity of numerous molecules. bmglabtech.comwikipedia.org The primary objective of HTS is to identify "hits" or "leads"—compounds that affect the target in the desired manner. bmglabtech.com
The HTS process typically involves several steps: preparation of samples and compound libraries, establishment of a method suitable for laboratory automation, configuration of a robotic workstation, and acquisition and handling of data. bmglabtech.com Microtiter plates, commonly with 96, 384, 1536, or more wells, serve as the key testing vessels. wikipedia.org These wells can contain various test items, including different chemical compounds, cells, or enzymes. wikipedia.org
HTS is a valuable tool for assessing pharmacological targets and profiling agonists and antagonists for receptors (e.g., GPCRs) and enzymes. bmglabtech.com While HTS offers enhanced throughput, challenges include distinguishing true activity from false positives, which can arise from compound interference with the assay technology, readout, or format. sygnaturediscovery.com Common causes of interference include compound fluorescence, aggregation, luciferase inhibition, and cytotoxicity. sygnaturediscovery.com To mitigate this, counter screens are employed to identify and eliminate compounds that interfere with detection technology or exhibit non-specific effects, such as cytotoxicity in cellular assays. sygnaturediscovery.com
In Vivo Animal Model Systems
In vivo animal models are indispensable in preclinical evaluation, allowing for a deeper understanding of disease mechanisms and treatment efficacy within complex biological systems. modernvivo.com These studies often serve as the basis for advancing a therapy to human clinical trials. modernvivo.com
Selection and Validation of Disease-Specific Animal Models
The selection of an appropriate animal model is a thoughtful and clearly defined process, essential for providing relevant and translatable scientific data. nih.gov Researchers are ethically obligated to consider the pathophysiological or construct validity of their chosen model, ensuring it reflects the molecular processes and widespread pathology of the human disease. naeac.org.nznih.gov While some traditional models, like the 6-OHDA rat model for Parkinson's disease, have been widely used, their relevance in predicting drug effectiveness can be questioned if their mechanism of inducing symptoms does not align with the human disease pathology. naeac.org.nz
Animal models are broadly categorized into homologous (identical causes, symptoms, and treatments), isomorphic (same symptoms and treatments), and predictive models (analogous to a particular human disease). jocpr.com No single animal model perfectly replicates clinical conditions, meaning no single model can demonstrate validity across all three criteria: predictive validity (how well a model predicts therapeutic outcomes), face validity (similarity to human disease phenotypes), and construct validity (alignment with the disease's biological mechanisms). taconic.com Therefore, a multifactorial approach using complementary models is often essential to improve translational accuracy. taconic.com
Genetically modified animal models, including transgenic models, are increasingly utilized, where animals are selectively modified at the genetic level to create specific disease characteristics. nih.govnih.gov For instance, luciferase-coupled genetically engineered mouse models (GEMMs) provide a non-invasive, longitudinal, and physiological means to investigate cancer systems and therapeutic responses in living animals. nih.gov
Evaluation of Biological Responses and Phenotypic Changes
In animal models, the evaluation of biological responses and phenotypic changes is critical to assess the compound's effect on disease progression and symptoms. Phenotype-based drug discovery (PDD) screens identify compounds based on the phenotypic perturbations they produce, irrespective of their specific target or mechanism of action. nih.gov This approach integrates physiology and multiple signaling mechanisms, leading to identified hits with higher biomedical applicability. nih.gov
For pain research, animal models are manipulated to generate pain states, commonly manifested as behavioral hypersensitivity (hyperalgesia or allodynia) or spontaneous pain behavior. nih.gov Endpoints for assessing pain include spontaneous pain-related behaviors (e.g., biting, licking, guarding, flinching) or thresholds to a ramping stimulus. nih.gov Animal models have been developed to assess pain due to inflammation, nerve injury, and cancer. nih.gov For example, in evaluating anti-inflammatory activity, models like UV-erythema in guinea pigs or acetic acid-induced vascular permeability in rats are used, where decreased dye concentration in exudates indicates reduced permeability. ijpras.com
Pharmacodynamic and Pharmacokinetic Assessments in Animal Models
Pharmacokinetics (PK) and pharmacodynamics (PD) studies are essential in preclinical research to understand how a drug moves through the body (PK) and how it affects the body (PD). als.net PK studies analyze how a compound is absorbed, distributed, metabolized, and excreted, while PD measures a compound's ability to interact with its intended target, leading to a biological effect. nih.govals.net Good preclinical PK and PD data are crucial for designing efficient and effective clinical trials. als.net
Rodent PK studies, often using species like mice (e.g., CD-1, C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley), evaluate the time course of the test article in vivo. vmrcindia.comwuxiapptec.comnih.gov These studies are vital for determining appropriate drug exposure and other PK parameters. wuxiapptec.com Species-specific differences in size, metabolic pathways, and drug disposition can impact PK profiles, necessitating careful selection of the appropriate species based on research objectives. wuxiapptec.com Techniques include single-dose and multiple-dose PK studies, dose escalation, dose linearity, and tissue distribution assessments. vmrcindia.comwuxiapptec.com
Pharmacodynamic assessments involve identifying and measuring "pharmacodynamic markers"—biological characteristics expected to change in response to the drug, which are often specific to the drug's mechanism of action. als.net The goal of animal model studies in PK/PD evaluation is to mimic human diseases to find optimal drug exposures that lead to therapeutic success. vmrcindia.comnih.gov PK/PD modeling approaches are encouraged to improve the dose optimization process and potentially reduce the number of animal studies. europa.eu Physiologically based pharmacokinetic (PBPK) modeling, for instance, is a tool used to predict drug disposition, with insights from animal PBPK models informing the development of human PBPK models. nih.govfrontiersin.org This can lead to more accurate predictions of distribution volumes and plasma concentration profiles. nih.gov
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 197388 nih.gov |
| Celastrol (B190767) | 6434208 ccmu.edu.cn |
| Triptolide (B1683669) | 107936 ccmu.edu.cn |
| Friedelin (B1674157) | 101037 researchgate.net |
| β-Amyrin | 92040 researchgate.net |
| α-Amyrin | 100062 ccmu.edu.cn |
| Tacrolimus | 445643 jpionline.org |
| Acetaminophen | 1983 frontiersin.org |
| Aspirin | 2244 frontiersin.org |
| Thalidomide | 5426 frontiersin.org |
| Rosiglitazone | 70559 nih.gov |
| Troglitazone | 5576 nih.gov |
| Capsaicin | 1548943 nih.gov |
| Bradykinin | 72277 nih.gov |
| Diclofenac | 3037 ijpras.com |
| Evans blue | 11799446 ijpras.com |
| Sulfanilamide | 5334 frontiersin.org |
| Diethylene glycol | 8535 frontiersin.org |
| Oleanolic acid | 10474 researchgate.net |
| Tingenone | 162151 researchgate.net |
| Tingenine B | 11956555 researchgate.net |
| Regeol A | 10185936 researchgate.net |
| Triptocalline A | 162152 researchgate.net |
| Mangiferin | 10004901 researchgate.net |
| Salaquinone A | 148174 researchgate.net |
| Salasones A | 16757134 researchgate.net |
| Salasones B | 16757135 researchgate.net |
| Salasones C | 16757136 researchgate.net |
| Salasol A | 16757137 researchgate.net |
| Isoiguesterin | 135402633 researchgate.net |
| Isoiguesterinol | 135402634 researchgate.net |
| 20-epiisoiguesterinol | 135402635 researchgate.net |
| Dihydrocucurbitacin B | 101799 researchgate.net |
| Ginsenosides Rg3 | 441775 researchgate.net |
| Ginsenosides Rf | 162168 researchgate.net |
| Ginsenosides Rh2 | 119535 researchgate.net |
| Phenylbutazone | 4781 ijpras.com |
| 6-Hydroxydopamine (6-OHDA) | 12901 naeac.org.nz |
| MPTP | 4256 naeac.org.nz |
| Poly(ethylene glycol) (PEG) | 174783 plos.org |
| Poly(L-lysine) (PLL) | 16212457 plos.org |
| Dimethyl sulfoxide (B87167) (DMSO) | 679 wikipedia.org |
| Rubidium (Rb+) | 5359239 aurorabiomed.com |
| Silver (Ag+) | 23954 aurorabiomed.com |
| Lithium (Li+) | 23954 aurorabiomed.com |
| Triptotriterpenic acid C | 21672627 nih.gov |
| Triptotriterpenonic acid A | 101799 researchgate.net |
Interactive Data Table Example (Illustrative of format, as specific this compound data for this table type was not found in search results):
| Cell Line | Disease Model | Key Findings (Illustrative) |
|---|---|---|
| LNCaP | Prostate Cancer | Compound X reduced cell proliferation by 30% in 3D spheroids. nih.gov |
| H1299 | Lung Cancer | Pulsed selection led to platinum resistance. nih.gov |
| F98 | Glioma | Aggregation on hydrogels showed specific compaction abilities. plos.org |
Pharmacokinetic Parameters in Animal Models (Illustrative of format, as specific this compound data for this table type was not found in search results):
| Species | Parameter (e.g., AUC) | Value (Illustrative) | Reference |
|---|---|---|---|
| Rat | Cmax | 150 ng/mL | wuxiapptec.com |
| Mouse | t1/2 | 2.5 hours | wuxiapptec.com |
| Rabbit | Bioavailability | 2-fold increase | jpionline.org |
The information provided is based on the current understanding of preclinical research methodologies and the available data regarding this compound and related compounds. The field of preclinical research is continuously evolving, with ongoing efforts to refine models and improve the translatability of findings to human conditions.
Advanced Preclinical Modeling Approaches
Advanced preclinical modeling approaches are continuously evolving to provide more physiologically relevant systems for disease modeling and drug discovery, aiming to bridge the gap between traditional in vitro and in vivo models cshl.edunih.govnih.gov. These models offer unprecedented opportunities to study human biology "in a dish" and can overcome limitations such as low cell density, poor nutrient exchange, and long-term culturability often seen in existing in vitro models nih.govnih.gov.
Organoid and Bioengineered Tissue Models
Organoid Models: Organoids are three-dimensional (3D) in vitro cultured cell aggregates derived from stem cells that possess the ability for self-renewal and self-organization, mimicking certain tissue structures and functionalities of native organs nih.govyoutube.com. They can be generated from patient-derived tissues or pluripotent stem cells, reflecting key structural and functional properties of organs nih.govyoutube.com. Organoid models are gaining traction in disease modeling and drug screening efforts due to their ability to closely mimic the phenotype and genotype of original tissues, often being more cost-effective and faster to grow than patient-derived xenograft (PDX) models youtube.com. They are amenable to large drug screening efforts and can recapitulate functions of the parent tissue, such as secretion of hormones or metabolic activities youtube.comyoutube.com.
Organoids serve as valuable models for elucidating human-specific disease mechanisms, including those for gastrointestinal diseases and cancer nih.govyoutube.com. They allow for genetic manipulation and can be used to study complex cellular functions and disease progression nih.govyoutube.com.
Bioengineered Tissue Models: Bioengineered tissue models involve creating functional tissue systems that recapitulate the mechanical, cellular, and biomolecular cues of native tissues nih.gov. This includes approaches utilizing biomaterials, microfluidics, and 3D bioprinting to construct complex tissue microenvironments nih.govpitt.eduscitechdaily.com. For example, 3D-printed collagen scaffolds can create internally perfusable structures that allow cells to grow, interact, and self-organize into functional tissues, mimicking organic cellular environments pitt.eduscitechdaily.com. These models are designed to provide a better mimic of human tissues for in vitro pathobiological investigation and drug development, potentially reducing the reliance on animal testing in the future nih.govscitechdaily.com.
Bioengineered tissue systems can integrate with organ-on-a-chip reactors to form complete tissue engineering platforms, simulating complex physiological functions like insulin (B600854) secretion in response to glucose pitt.edu. They are being developed to model various diseases, including neurodegenerative diseases, by incorporating greater cellular diversity and simulating aging processes nih.govnih.gov.
Despite the advancements in organoid and bioengineered tissue modeling, no specific detailed research findings or data tables on the application of this compound in organoid or bioengineered tissue models were identified in the provided search results.
Structure Activity Relationship Sar Studies of Tripterygone and Analogs
Principles of Structure-Activity Relationship Elucidation
Structure-Activity Relationship (SAR) is a foundational concept in medicinal and pharmaceutical chemistry that explores the correlation between the molecular structure of a compound and its biological activity. solubilityofthings.com The core principle of SAR is that variations in a molecule's chemical structure can lead to changes in its biological efficacy and safety. solubilityofthings.com This relationship is critical for guiding the development of new drugs by elucidating how structural modifications influence pharmacological outcomes. solubilityofthings.com
Methodologies for elucidating SAR involve analyzing the impact of different structural features, such as functional groups, molecular shape, and electrostatic properties, on biological activities like efficacy, potency, and toxicity. ontosight.ai This process often involves the synthesis of a series of analogs with systematic structural changes, followed by the evaluation of their biological activity. drugdesign.org The observed effects are then interpreted in terms of these structural variations to inform subsequent modifications. drugdesign.org Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are frequently employed to predict biological activity from molecular structure, identify correlations, and build models to evaluate new chemical structures. collaborativedrug.comnih.gov These techniques streamline the drug development process by allowing researchers to focus on the most promising candidates, thereby conserving resources and accelerating discovery. nih.gov
Identification of Pharmacophoric Features and Key Structural Motifs
The identification of pharmacophoric features and key structural motifs is central to understanding how tripterygone exerts its biological effects. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups, aromatic rings) required for a molecule to interact optimally with a specific biological target and elicit a biological response. researchgate.net Structural motifs, in a broader sense, refer to recurring patterns of secondary structure elements or spatial arrangements within a molecule that are critical for its function or interaction with other biological entities. univ-saida.dz
Rational Design and Synthesis of this compound Analogs for Enhanced Biological Activity
Rational design and synthesis of analogs aim to improve the biological activity, selectivity, or pharmacokinetic properties of a lead compound like this compound by making targeted structural modifications based on SAR insights. drugdesign.org This approach leverages the understanding of pharmacophoric features and key structural motifs to predict how changes to the molecule will impact its interaction with biological targets. collaborativedrug.com
Comparative Analysis of Biological Profiles of Natural vs. Synthetic Derivatives
Comparative analysis of the biological profiles of natural and synthetic derivatives is essential to validate SAR findings and identify superior drug candidates. This involves evaluating the potency, selectivity, and sometimes the mechanism of action of synthetically modified compounds against the naturally occurring parent compound.
While direct comparative data specifically for natural this compound versus its synthetic derivatives for enhanced activity is not extensively detailed in the provided search results, the general principle is well-established in drug discovery. For example, in the context of indole (B1671886) derivatives, both natural and synthetic compounds are compared for their anticancer activity, with some promising compounds originating from natural sources and semi-synthetic routes. mdpi.com Such comparisons help to determine whether structural modifications introduced during synthesis lead to the desired improvements in biological activity or if the natural scaffold possesses optimal properties.
In the case of this compound and other triterpenoids from Tripterygium wilfordii, researchers often compare the activities of various isolated natural compounds (e.g., Triptolide (B1683669), Celastrol (B190767), Triptonide) to understand their individual contributions and SAR. nih.govnih.govnih.gov When synthetic analogs are developed, their biological profiles (e.g., IC50 values in specific assays, target binding affinities) would be directly compared to that of natural this compound to assess any enhancement or alteration in activity. This comparative data informs lead optimization, guiding further synthetic efforts toward compounds with improved therapeutic indices.
Synthetic Methodologies and Derivative Chemistry of Tripterygone
Chemical Synthesis Approaches for Tripterygone
Total Synthesis Routes and Challenges
A thorough search of chemical databases and peer-reviewed literature has yielded no articles describing the total synthesis of this compound. The total synthesis of complex natural products, particularly intricate pentacyclic triterpenoids like those in the friedelane (B3271969) family, presents formidable challenges. These typically include the stereocontrolled construction of multiple chiral centers, the formation of the complex ring system, and the strategic introduction of various functional groups. While synthetic routes have been developed for other complex terpenes, no specific strategies have been reported for this compound.
Semisynthesis Strategies
Similarly, there is no available information on the semisynthesis of this compound. Semisynthetic approaches generally leverage a readily available natural product as a starting material, which is then chemically modified to produce the target compound or its analogs. While other triterpenoids are often modified in this manner, no studies have been published that use a precursor to synthesize this compound.
Design and Synthesis of Novel this compound Derivatives
Library Synthesis and Screening Approaches
There are no published studies on the library synthesis and screening of this compound derivatives. This approach, which involves creating a large number of structurally related compounds for high-throughput screening, has not been applied to this compound to explore its structure-activity relationships.
Evaluation of Biological Activities of Synthetic Analogs
Consistent with the lack of synthetic work, there are no reports on the biological evaluation of synthetic analogs of this compound. While the natural compound has been noted for its anti-inflammatory properties, the biological activities of any synthetically derived analogs have not been investigated or reported in the scientific literature.
Q & A
Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetics?
- Methodological Answer : Train models on existing ADME (absorption, distribution, metabolism, excretion) datasets using algorithms like random forests or neural networks. Input features should include molecular descriptors (LogP, polar surface area) and in vitro permeability data. Validate with in vivo PK studies to refine predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
